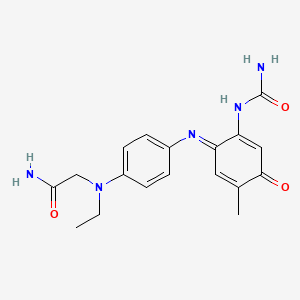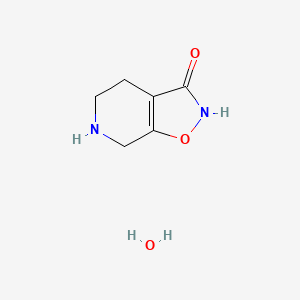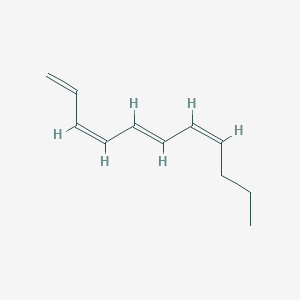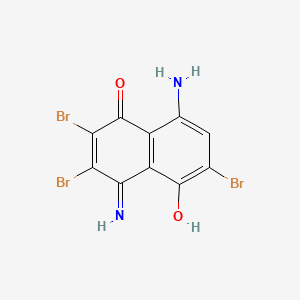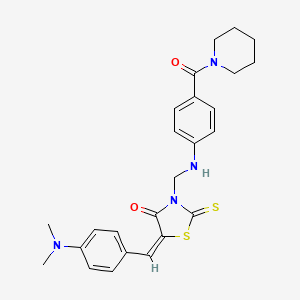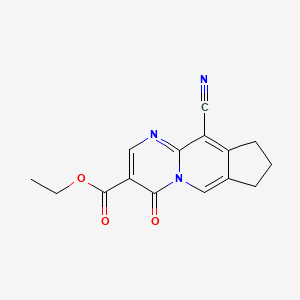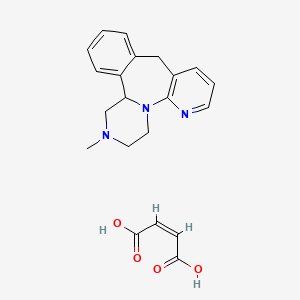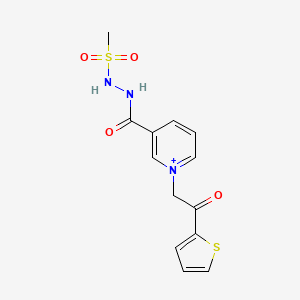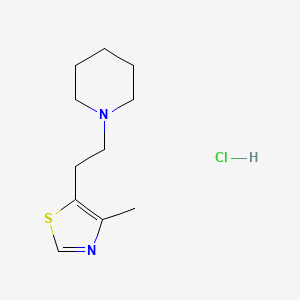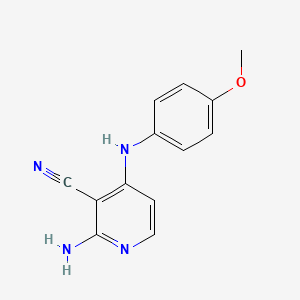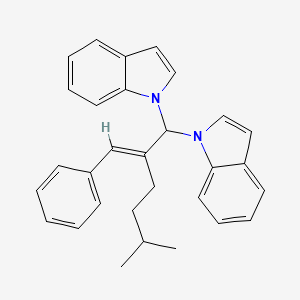
1H-Indole, 1,1'-(5-methyl-2-(phenylmethylene)hexylidene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features a unique structure that includes a 5-methyl-2-(phenylmethylene)hexylidene group, making it a subject of interest in synthetic organic chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- involves several steps. One common method includes the Larock indole annulation reaction, which uses alkyne and 2-bromoaniline in the presence of palladium(II) acetate, 1,1′-bis(diphenylphosphino)ferrocene (dppf), and potassium bicarbonate (KHCO3) in DMF at 110°C . This reaction yields the desired indole with high regioselectivity and efficiency.
Chemical Reactions Analysis
1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound and its derivatives are investigated for potential therapeutic applications, such as anti-inflammatory and antitumor agents.
Industry: Indole compounds are used in the production of dyes, fragrances, and agricultural chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- involves its interaction with various molecular targets and pathways. Indole derivatives often bind to specific receptors or enzymes, modulating their activity. For example, they can inhibit enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .
Comparison with Similar Compounds
Similar compounds to 1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- include other indole derivatives such as:
1-Methyl-2-phenylindole: Known for its reactivity with nitrogen dioxide and malondialdehyde.
Indole-3-acetic acid: A plant hormone with significant biological activity.
5-Benzyloxyindole: Used in various synthetic applications.
The uniqueness of 1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
73545-10-5 |
|---|---|
Molecular Formula |
C30H30N2 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
1-[(2E)-2-benzylidene-1-indol-1-yl-5-methylhexyl]indole |
InChI |
InChI=1S/C30H30N2/c1-23(2)16-17-27(22-24-10-4-3-5-11-24)30(31-20-18-25-12-6-8-14-28(25)31)32-21-19-26-13-7-9-15-29(26)32/h3-15,18-23,30H,16-17H2,1-2H3/b27-22+ |
InChI Key |
WIVROQITFIGIOA-HPNDGRJYSA-N |
Isomeric SMILES |
CC(C)CC/C(=C\C1=CC=CC=C1)/C(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54 |
Canonical SMILES |
CC(C)CCC(=CC1=CC=CC=C1)C(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


